molecular formula C31H33BrN2O6 B11595203 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11595203
M. Wt: 609.5 g/mol
InChI Key: AGPJBRPFKKVLEA-UHFFFAOYSA-N
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Description

11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as a bromine atom. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Core Structure: The core dibenzo[b,e][1,4]diazepin structure is synthesized through a series of cyclization reactions. This often involves the use of starting materials such as ortho-diamines and ortho-dihalides.

    Introduction of Substituents: The ethoxy, methoxy, and bromine substituents are introduced through electrophilic aromatic substitution reactions. Reagents such as ethyl bromide, methanol, and bromine are commonly used.

    Final Cyclization and Purification: The final step involves cyclization to form the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one ring system, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Large-scale batch reactors are used to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Continuous flow reactors can be employed to improve reaction efficiency and yield.

    Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the bromine atom, resulting in the formation of a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.

    Diagnostic Imaging: It can be used as a contrast agent in diagnostic imaging techniques.

Industry

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 11-(3-bromo-4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(3-bromo-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

  • Substituent Pattern : The unique combination of ethoxy, methoxy, and bromine substituents distinguishes this compound from its analogs.
  • Biological Activity : The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H33BrN2O6

Molecular Weight

609.5 g/mol

IUPAC Name

6-(3-bromo-4-ethoxy-5-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H33BrN2O6/c1-6-40-30-20(32)11-19(16-25(30)36-2)29-28-23(33-21-9-7-8-10-22(21)34-29)12-17(13-24(28)35)18-14-26(37-3)31(39-5)27(15-18)38-4/h7-11,14-17,29,33-34H,6,12-13H2,1-5H3

InChI Key

AGPJBRPFKKVLEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)NC5=CC=CC=C5N2)OC

Origin of Product

United States

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